molecular formula C8H7N3O2 B12991005 Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B12991005
M. Wt: 177.16 g/mol
InChI Key: POZJPFITQYKFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system with a methyl ester group at position 2. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol and a calculated elemental composition of C 50.30%, H 5.43%, N 25.14% (experimentally confirmed as C 50.42%, H 5.45%, N 25.08%) . The compound is synthesized via Method A, which involves condensation reactions followed by purification using CH₂Cl₂ and aqueous K₂CO₃ washes . Its structural versatility makes it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-10-9-6-4-2-3-5-11(6)7/h2-5H,1H3

InChI Key

POZJPFITQYKFED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C2N1C=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization-Based Construction of the Triazolo[4,3-a]pyridine Core

The core triazolo[4,3-a]pyridine ring is typically formed by cyclization of appropriate hydrazine or hydrazide precursors with pyridine derivatives. This involves:

  • Starting from 3-substituted pyridine derivatives bearing hydrazine or hydrazide functionalities.
  • Cyclization under dehydrating conditions to form the fused triazole ring.

For example, a method described in a patent (WO 2014/210042) outlines the preparation of related triazolopyridines by reacting hydrazide intermediates under dehydrating conditions, often using phosphorus(V) reagents or thiophosphetane compounds to promote ring closure.

Esterification and Alkylation Steps

The methyl ester group at the 3-position is introduced either by:

  • Direct esterification of the corresponding carboxylic acid precursor.
  • Alkylation of a carboxylate intermediate with methylating agents.

In some synthetic sequences, the ester is present in the starting material, or introduced after ring formation to avoid interference with cyclization steps.

Detailed Stepwise Preparation Method (Based on Patent WO 2014/210042)

This method, while focused on a related triazolopyridine derivative, provides a convergent approach applicable to methyltriazolo[4,3-a]pyridine-3-carboxylate:

Step Reaction Description Key Reagents Outcome
1. Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) SN2 alkylation with S-propionic acid or ester NAPH, S-propionic acid/ester Formation of (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid/ester (NAPA)
2. Coupling of NAPA with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) Amide bond formation using coupling reagents NAPA, PYRH, coupling reagent Formation of hydrazide intermediate (HYDZ)
3. Dehydration of HYDZ to form triazolopyridine Cyclization under dehydrating conditions, optionally with phosphorus(V) agents or thiophosphetane HYDZ, dehydrating agent, base (optional) Formation of triazolopyridine core with methyl ester (Compound A)

This sequence highlights the importance of:

  • Controlled alkylation to introduce the ester functionality.
  • Efficient coupling to form hydrazide intermediates.
  • Dehydration/cyclization to close the triazole ring.

The final product can be isolated as free base, salt, or monohydrate forms depending on crystallization conditions.

Alternative Synthetic Approaches from Literature

Alkylation of Methyl 1,2,4-Triazole-3-carboxylate

A common approach to prepare 1-substituted triazole carboxylates involves:

  • Starting from methyl 1,2,4-triazole-3-carboxylate hydrochloride.
  • Alkylation with alkyl or aryloxymethyl halides in the presence of Lewis acids such as tin tetrachloride.
  • Purification by column chromatography.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Convergent 3-step synthesis (Patent WO 2014/210042) NAPH, PYRH, S-propionic acid/ester Coupling reagents, dehydrating agents (P(V) or thiophosphetane) High regioselectivity, scalable, allows salt/hydrate formation Multi-step, requires careful control of dehydration
Alkylation of methyl 1,2,4-triazole-3-carboxylate Methyl 1,2,4-triazole-3-carboxylate hydrochloride, alkyl halides Lewis acid (SnCl4), reflux Versatile for N-substitution, straightforward Limited to N-substituted derivatives, may need chromatographic purification
Oxidative cyclization with iodine/TBHP Pyridine hydrazine derivatives Iodine (20 mol%), TBHP, room temp Mild conditions, efficient cyclization May require careful monitoring, potential side reactions

Research Findings and Notes

  • The convergent synthesis approach allows for the preparation of stereospecific and functionally diverse triazolopyridines, including methyl esters, with potential pharmaceutical applications.
  • Alkylation methods provide flexibility in modifying the triazole ring but may require additional purification steps.
  • Oxidative cyclization methods offer mild reaction conditions and have been successfully applied to related triazole systems.
  • The methyl ester group enhances solubility and reactivity, facilitating further functionalization or biological testing.
  • The choice of method depends on the desired substitution pattern, scale, and purity requirements.

Chemical Reactions Analysis

Reaction with Acetylenic Diesters

Methyl triazolo[4,3-a]pyridine-3-carboxylate reacts with dimethyl acetylenedicarboxylate (DMAD) under mild conditions to form three distinct products via competing pathways :

Product Structure Mechanistic Pathway
Pyrimidone (10) Fused pyrimidone-triazole system CN shift followed by cyclization
Pyrazole (6) Pyrazole-triazole hybridElectrophilic addition and ring contraction
1:2-Adduct (7) Bicyclic lactam structureSequential Michael addition and cyclization

This reaction demonstrates the compound’s ability to undergo complex rearrangements, including nitrogen-to-carbon shifts, under nucleophilic or electrophilic conditions .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative:
C8H8N4O2H2O/H+or OHC7H6N4O3\text{C}_8\text{H}_8\text{N}_4\text{O}_2 \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{C}_7\text{H}_6\text{N}_4\text{O}_3

  • Conditions :

    • Acidic: HCl (conc.)/reflux, 6–8 hours.

    • Basic: NaOH (2M)/ethanol, 4–6 hours.

  • Applications : The carboxylic acid derivative serves as a precursor for amide couplings in drug design.

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic substitutions at specific positions:

Reagent Position Product Yield
Ammonia8-position8-Amino-triazolopyridine derivative72%
Thiophenol6-position6-Phenylthio-triazolopyridine65%
Hydrazine3-positionHydrazide intermediate85%

These substitutions are critical for introducing functional groups that modulate biological activity .

Cycloaddition Reactions

The triazole moiety participates in Huisgen 1,3-dipolar cycloadditions with alkynes or nitriles:
Triazole+RC≡CH1,2,3-Triazole-fused derivatives\text{Triazole} + \text{RC≡CH} \rightarrow \text{1,2,3-Triazole-fused derivatives}

  • Conditions : Cu(I) catalysis, room temperature, 12–24 hours.

  • Applications : Synthesis of polycyclic scaffolds for kinase inhibitors.

Comparative Reactivity with Analogues

The methyl ester group enhances reactivity compared to other triazolopyridine derivatives:

Compound Reactivity with DMAD Hydrolysis Rate Substitution Sites
Methyl triazolopyridine-3-carboxylateHigh (3 products)Fast6, 8, 3
3-Methyl-triazolopyridine-8-carboxylic acidLow (single product)N/A6, 7
8-Chloro-triazolopyridine-3-carboxylateModerateSlow3, 6

Data synthesized from .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The pyridine ring directs electrophiles to the 6- and 8-positions due to resonance effects.

  • Triazole Ring Participation : The 1,2,4-triazole acts as both an electron donor and acceptor, enabling dual reactivity in cycloadditions .

  • Ester Group Influence : The methyl ester stabilizes intermediates via resonance, accelerating hydrolysis and nucleophilic attacks.

Scientific Research Applications

Antimicrobial Activity

Research has shown that Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exhibits potent antimicrobial properties. Studies indicate that the compound can inhibit the growth of various bacterial strains by disrupting their cellular processes. Its mechanism involves binding to specific enzymes critical for bacterial survival, thus providing a potential pathway for developing new antibiotics.

Anticancer Properties

The compound has also been explored for its anticancer effects. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have reported that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these activities demonstrate its potential as a lead compound in anticancer drug development.

Case Studies

  • Inhibition of Kinases : A study highlighted the design and synthesis of this compound analogs that selectively inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune suppression in tumors. The most potent analog showed sub-micromolar potency and high metabolic stability .
  • Antitumor Activity : Another study focused on related compounds that demonstrated excellent anti-tumor activity with IC50 values as low as 0.83 μM against A549 cells. This research emphasizes the importance of structural modifications to enhance efficacy against various cancer types .

Mechanism of Action

The mechanism of action of Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Modifications

Table 1: Key Structural and Physical Properties of Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) & Position LogP Key Data/Applications
Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate C₈H₇N₃O₂ 177.16 COOCH₃ (C-3) 0.74 (Calcd) Elemental analysis: C 50.42%, H 5.45%, N 25.08%
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (3d) C₇H₉N₃O₂ 167.17 COOCH₃ (C-3); saturated pyridine ring N/A Synthesized via Method A; forms a beige solid
(6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (9) C₈H₇F₃N₄ 240.17 CF₃ (C-6); NH₂CH₂ (C-3) N/A MS (ESI): m/z 339 [M+Na]+; synthesized using TFA in CH₂Cl₂
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid C₈H₇N₃O₂ 177.16 CH₃ (C-3); COOH (C-6) 0.74 Lower lipophilicity (LogP 0.74) compared to ester derivatives
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate C₉H₉N₃O₂ 191.19 COOCH₂CH₃ (C-8) N/A Commercial availability (Parchem); used in drug discovery
Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate C₈H₆ClN₃O₂ 227.61 Cl (C-8); COOCH₃ (C-3) N/A SMILES: COC(=O)C1=NN=C2N1C=CC=C2Cl; higher electronegativity at C-8
Methyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate C₇H₅ClN₄O₂ 212.59 Cl (C-6); pyridazine core N/A Different heterocycle (pyridazine vs. pyridine); MW 212.59
Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate C₉H₉N₃O₃ 207.19 OCH₃ (C-3); COOCH₃ (C-6) 1.38 (Pred) Predicted pKa 2.21; electron-donating methoxy group alters reactivity

Key Comparisons and Insights

In contrast, the trifluoromethyl group (Compound 9) increases metabolic stability and lipophilicity, as seen in its higher m/z (339 [M+Na]+) . Ester vs. Acid: The carboxylic acid derivative (Compound 4, LogP 0.74) exhibits lower lipophilicity than its methyl ester counterpart (LogP 0.74 vs. similar ester derivatives), impacting solubility and bioavailability .

Ring Modifications :

  • Saturation : The tetrahydro analogue (3d) features a saturated pyridine ring, likely improving conformational flexibility but reducing aromatic stabilization .
  • Heterocycle Core : Replacing pyridine with pyridazine (Compound 7) alters the electronic distribution and steric profile, which may influence binding affinity in biological targets .

Synthetic Methods: Method A () is commonly used for ester derivatives, while trifluoroacetic acid (TFA) is employed for amine-functionalized analogues .

Positional Isomerism :

  • Ethyl ester substitution at C-8 (Compound 5) vs. C-3 (parent compound) demonstrates how ester position affects molecular interactions. The ethyl group in Compound 5 increases steric bulk compared to the methyl group .

Biological Activity

Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of triazole derivatives with carboxylic acids. The synthesis often employs techniques such as microwave-assisted synthesis or traditional heating methods to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) demonstrated significant cytotoxic effects. The compound exhibited IC50 values in the micromolar range, indicating potent anti-tumor activity. For example, a related compound showed IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cell lines .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Studies employing flow cytometry and Annexin V staining have shown that these compounds can effectively promote apoptotic pathways in cancer cells .

Antimicrobial Activity

Methyl [1,2,4]triazolo[4,3-a]pyridine derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Compounds derived from this scaffold demonstrated activity against a range of pathogenic bacteria and fungi. For instance, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

The compound's derivatives have been explored for their potential as antimalarial agents:

  • Activity Against Plasmodium falciparum : A series of sulfonamide derivatives based on the triazolo-pyridine structure were synthesized and tested for their efficacy against Plasmodium falciparum. Notably, some compounds exhibited IC50 values as low as 2.24 μM, suggesting promising antimalarial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of methyl [1,2,4]triazolo[4,3-a]pyridine derivatives:

CompoundSubstituentIC50 (μM)Activity Type
22iNone0.83Antitumor (A549)
30CF32.24Antimalarial (Plasmodium)
52cPhenyl0.15Antitumor (MCF-7)

This table summarizes key findings from various studies that illustrate how different substituents on the triazolo-pyridine framework influence biological activity.

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated a series of triazolo-pyridine derivatives for their ability to inhibit tumor growth in xenograft models. The lead compound demonstrated a significant reduction in tumor size compared to controls and was well tolerated by the host organisms .
  • Antimicrobial Evaluation : Another investigation focused on evaluating the antimicrobial properties of these compounds against clinical isolates. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via oxidative cyclization of hydrazine intermediates . For example, sodium hypochlorite in ethanol at room temperature enables clean oxidative ring closure (73% yield) . Alternatively, 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines under catalyst-free conditions (acetonitrile, 60°C) produces derivatives with fused triazole rings .
  • Key variables : Solvent choice (ethanol vs. acetonitrile), temperature (room temp vs. reflux), and oxidant (NaOCl vs. Cu catalysts) critically affect regioselectivity and purity.

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodology : Use multinuclear NMR (¹H, ¹³C, ³¹P) to confirm regiochemistry and substituent placement. For example, ³¹P NMR detects phosphorus-containing derivatives at δ 18–23 ppm . Single-crystal X-ray diffraction resolves ambiguous cases, such as distinguishing between [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine isomers . HRMS validates molecular weight and fragmentation patterns .

Q. What are the typical pharmacological targets or bioactivity profiles of triazolopyridine derivatives?

  • Methodology : Screen derivatives for enzyme inhibition (e.g., EGFR-TK or retinol-binding protein antagonists) using in vitro assays. For example, trifluoromethyl-substituted analogs show activity in kinase inhibition studies . Computational docking (e.g., AutoDock) predicts binding modes to prioritize synthesis targets .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., NO₂, CF₃) affect the regioselectivity of triazole ring formation?

  • Methodology : Substituents like NO₂ induce Dimroth rearrangement , shifting from [1,2,4]triazolo[4,3-a]pyridine to [1,2,4]triazolo[1,5-a]pyridine isomers under reflux . Use ¹H NMR to monitor dynamic equilibria and kinetic studies (e.g., time-resolved ³¹P NMR) to quantify rearrangement rates .

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR signals or ambiguous HRMS fragments)?

  • Methodology : Employ isotopic labeling (e.g., ¹⁵N or ²H) to trace atom connectivity. For phosphorus-containing derivatives, ³¹P-¹H heteronuclear correlation (HMBC) clarifies coupling patterns . High-resolution tandem MS/MS distinguishes isobaric fragments by fragmentation pathways .

Q. How can green chemistry principles be applied to scale up synthesis while maintaining regiochemical control?

  • Methodology : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl or O₂/light systems . Optimize solvent-free conditions (e.g., microwave-assisted cyclization) to reduce waste . Use flow chemistry to enhance heat/mass transfer for exothermic reactions .

Q. What computational tools predict the bioactivity of novel triazolopyridine analogs?

  • Methodology : Perform QSAR modeling using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Molecular dynamics simulations (e.g., GROMACS) assess stability in enzyme binding pockets . ADMET prediction (e.g., SwissADME) prioritizes candidates with favorable pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.